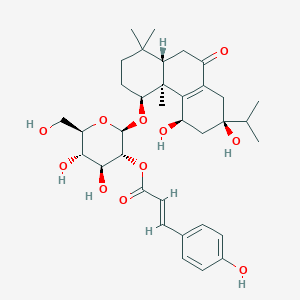
Inflexuside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inflexuside B is an abietane diterpenoid compound isolated from the aerial parts of the plant Isodon inflexus. It is known for its strong inhibitory effects on lipopolysaccharide-activated nitric oxide synthase in RAW264.7 macrophages .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Inflexuside B can be isolated from the aerial parts of Isodon inflexus through extraction and purification processes the isolation process typically involves solvent extraction, followed by chromatographic techniques to purify the compound .
Industrial Production Methods
Industrial production methods for this compound are not widely reported. Given its natural occurrence in Isodon inflexus, large-scale extraction from the plant material is a potential method for obtaining the compound. This process would involve harvesting the plant, drying, and performing solvent extraction followed by purification steps such as column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Inflexuside B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkylating agents, can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Inflexuside B has several scientific research applications, including:
Chemistry: Used as a model compound for studying abietane diterpenoids and their chemical properties.
Biology: Investigated for its effects on cellular processes, particularly its inhibition of nitric oxide synthase in macrophages.
Medicine: Explored for its potential therapeutic effects due to its anti-inflammatory properties.
Wirkmechanismus
Inflexuside B exerts its effects by inhibiting lipopolysaccharide-activated nitric oxide synthase in RAW264.7 macrophages. This inhibition reduces the production of nitric oxide, a key mediator of inflammation. The molecular targets and pathways involved include the nitric oxide synthase enzyme and the signaling pathways activated by lipopolysaccharides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Abietic Acid: Another abietane diterpenoid with similar structural features.
Dehydroabietic Acid: A related compound with similar biological activities.
Rosmanol: An abietane diterpenoid with antioxidant properties.
Uniqueness of Inflexuside B
This compound is unique due to its strong inhibitory effects on nitric oxide synthase, which distinguishes it from other similar compounds. Its specific structure and functional groups contribute to its potent biological activity .
Eigenschaften
Molekularformel |
C35H48O11 |
|---|---|
Molekulargewicht |
644.7 g/mol |
IUPAC-Name |
[(2R,3R,4S,5S,6R)-2-[[(4S,4aS,5R,7R,10aS)-5,7-dihydroxy-1,1,4a-trimethyl-9-oxo-7-propan-2-yl-2,3,4,5,6,8,10,10a-octahydrophenanthren-4-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H48O11/c1-18(2)35(43)15-21-22(38)14-25-33(3,4)13-12-26(34(25,5)28(21)23(39)16-35)45-32-31(30(42)29(41)24(17-36)44-32)46-27(40)11-8-19-6-9-20(37)10-7-19/h6-11,18,23-26,29-32,36-37,39,41-43H,12-17H2,1-5H3/b11-8+/t23-,24-,25+,26+,29-,30+,31-,32+,34-,35-/m1/s1 |
InChI-Schlüssel |
LJUJBIZHOUPFJG-WGJIMLTISA-N |
Isomerische SMILES |
CC(C)[C@@]1(C[C@H](C2=C(C1)C(=O)C[C@@H]3[C@@]2([C@H](CCC3(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)C)O)O |
Kanonische SMILES |
CC(C)C1(CC(C2=C(C1)C(=O)CC3C2(C(CCC3(C)C)OC4C(C(C(C(O4)CO)O)O)OC(=O)C=CC5=CC=C(C=C5)O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-phenylethyl)-6-[[(5S,6R,7R,8S)-5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one](/img/structure/B12405384.png)
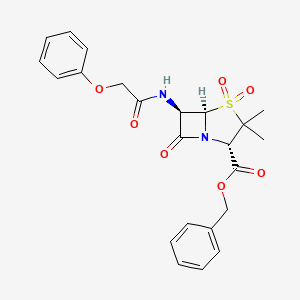
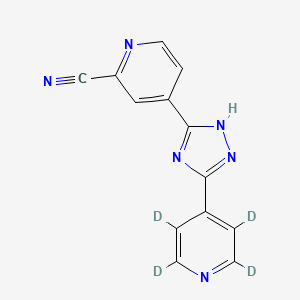

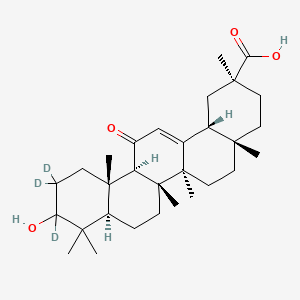
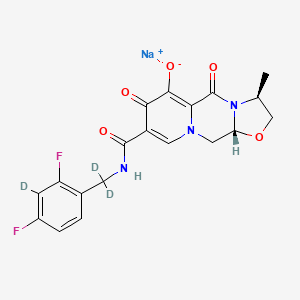
![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)



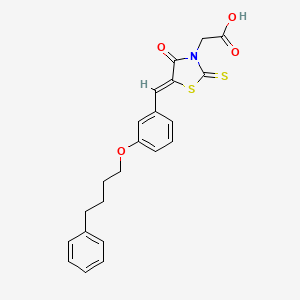

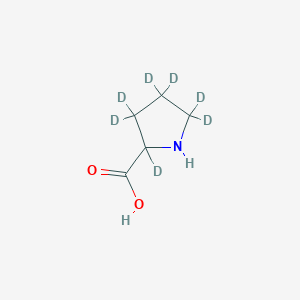
![4-Amino-5-cyano-1-(|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12405478.png)
